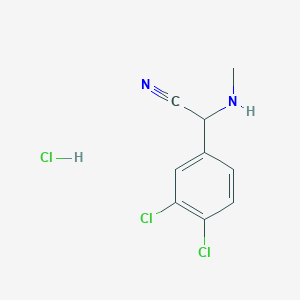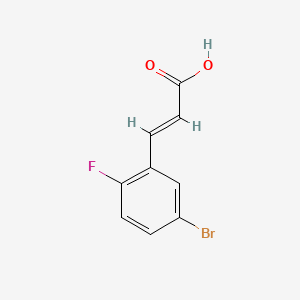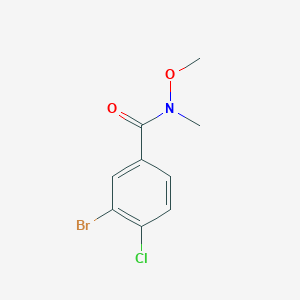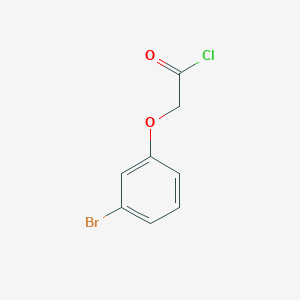
(3-Bromophenoxy)acetyl chloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of bromophenol derivatives is often achieved through halogenation reactions, as seen in the synthesis of 6-bromo-3-acetyl-4-hydroxycoumarin from p-bromophenylacetate and malonyl chloride under Friedel-Crafts reaction conditions . Similarly, the regioselective bromination of 4-methoxyphenylacetic acid was used to synthesize 2-(3-Bromo-4-methoxyphenyl)acetic acid . These methods suggest that (3-Bromophenoxy)acetyl chloride could potentially be synthesized through similar halogenation and acylation reactions.
Molecular Structure Analysis
The molecular structure of bromophenol derivatives is characterized by the presence of a bromine atom, which is electron-withdrawing, and other substituents like acetyl or methoxy groups that can have electron-donating properties . The presence of these groups can influence the overall geometry and electronic distribution in the molecule, which in turn affects its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Bromophenol derivatives are versatile in chemical reactions. For instance, they can participate in coupling reactions, as demonstrated by the use of cyclometalated complexes for the synthesis of biarylaldehydes from chlorophenylmethanol and arylboronic acids . This indicates that (3-Bromophenoxy)acetyl chloride could also be used in various organic transformations, potentially as an intermediate for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenol derivatives can be inferred from their molecular structure. The presence of a bromine atom suggests that these compounds are likely to have higher molecular weights and may exhibit significant intermolecular interactions due to the polarizable nature of bromine . These interactions can affect properties such as melting and boiling points, solubility, and stability. The electron-withdrawing effect of the bromine atom can also influence the acidity of adjacent functional groups.
Aplicaciones Científicas De Investigación
1. Water Treatment and Environmental Impact
(3-Bromophenoxy)acetyl chloride is relevant in the study of the degradation of certain pollutants. For instance, in the context of acetaminophen degradation in water treatment, halide ions, including bromide and chloride, are significant. The presence of both chloride and bromide ions can enhance the degradation process of organic pollutants, suggesting a potential application in water and wastewater treatment. This study emphasizes the roles of halides like bromide and chloride in advanced oxidation treatments, highlighting their selective reactivity with electron-rich moieties of organic pollutants (Li et al., 2015).
2. Synthesis of Organophosphorus Compounds
Acetyl chloride, a close relative of (3-Bromophenoxy)acetyl chloride, plays a critical role in the synthesis of various organophosphorus compounds. It is effectively used in the synthesis of aminoalkyl- and amino(aryl)methylphosphonic acid derivatives, showcasing its versatility in organic synthesis. The study demonstrates its application in facilitating the formation of key intermediates in the synthesis of phosphonopeptide with a P-N bond (Yuan et al., 1991).
3. Molecular Structure Analysis
The molecular structure of acetyl bromide, closely related to (3-Bromophenoxy)acetyl chloride, has been extensively studied. These studies provide insights into the molecular dimensions and structural characteristics of acetyl halides, which are crucial for understanding their reactivity and potential applications in various chemical reactions (Tsuchiya & Iijima, 1972).
4. Catalysis in Organic Synthesis
Compounds like (3-Bromophenoxy)acetyl chloride are also significant in catalysis. For instance, lanthanum nitrate hexahydrate has been used as a catalyst for the acetylation of alcohols and phenols with acetyl chloride. This showcases the importance of such compounds in facilitating organic transformations, making them valuable in the field of synthetic chemistry (Batool & Seyyedlary Zahra, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
2-(3-bromophenoxy)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNSCGJICMXLIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenoxy)acetyl chloride | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

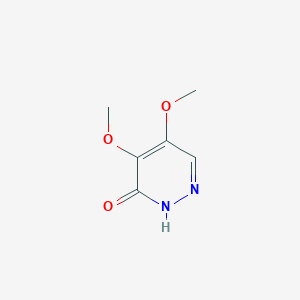
![Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid](/img/structure/B3034639.png)
![8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B3034642.png)
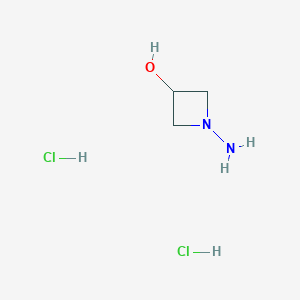
![8-Azabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B3034647.png)

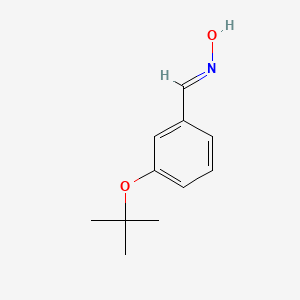
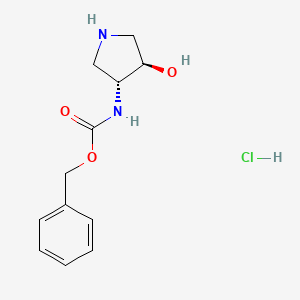

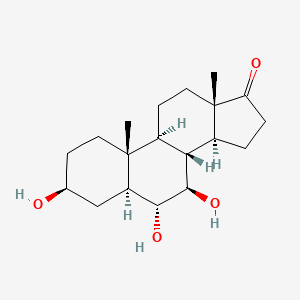
![2-[(2,6-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B3034656.png)
